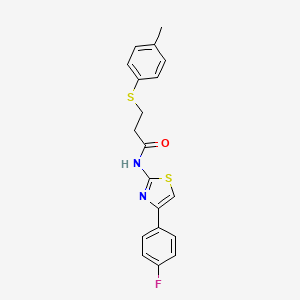

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide

Description

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Properties

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2OS2/c1-13-2-8-16(9-3-13)24-11-10-18(23)22-19-21-17(12-25-19)14-4-6-15(20)7-5-14/h2-9,12H,10-11H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKZIXZVMKNELE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the Hantzsch thiazole synthesis, a classical method for generating 2-aminothiazoles. This involves the cyclocondensation of a 4-fluorophenyl-substituted α-haloketone with thiourea derivatives. For instance, 4-fluoroacetophenone is halogenated using bromine in acetic acid to yield 2-bromo-1-(4-fluorophenyl)ethan-1-one, which is subsequently reacted with thiourea in ethanol under reflux (3–5 hours). The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the haloketone, followed by cyclization and elimination of hydrogen bromide.

Alternative Cyclization Strategies

Recent advancements utilize carbothioamide intermediates for enhanced regioselectivity. As demonstrated in the synthesis of thiazolo[4,5-d]pyridazinones, 1-pyrrolidinecarbothioamide reacts with 3-chloro-2,4-dioxo-4-arylbutanoic acid methyl esters to form thiazole precursors. Adapting this approach, 3-chloro-2,4-dioxo-4-(4-fluorophenyl)butanoic acid methyl ester is condensed with thiourea in methanol, yielding 4-(4-fluorophenyl)thiazol-2-amine after hydrazine-mediated cyclization. This method offers superior yields (78–87%) compared to traditional Hantzsch conditions.

Functionalization of the Propanamide Side Chain

Synthesis of 3-(p-Tolylthio)Propanoyl Chloride

The thioether moiety is introduced via nucleophilic substitution. 3-Chloropropanoyl chloride is treated with p-toluenethiol in the presence of triethylamine (TEA) as a base, facilitating the displacement of chloride by the thiolate ion. The reaction is conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions. The resulting 3-(p-tolylthio)propanoyl chloride is purified via vacuum distillation (bp 120–125°C at 15 mmHg) and characterized by FT-IR (C=O stretch at 1805 cm⁻¹).

Acylation of the Thiazol-2-Amine

The amide bond is formed by reacting 4-(4-fluorophenyl)thiazol-2-amine with 3-(p-tolylthio)propanoyl chloride. In a typical procedure, the amine (1.0 equiv) is dissolved in dry tetrahydrofuran (THF), and TEA (1.2 equiv) is added to scavenge HCl. The acyl chloride (1.1 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours. The product precipitates upon addition of ice water and is recrystallized from ethanol to afford N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide as a white crystalline solid.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates but may promote decomposition at elevated temperatures. Ethanol and THF are preferred for their balance of solubility and inertness. For cyclization steps, refluxing ethanol (78°C) ensures complete conversion within 4 hours.

Catalytic Enhancements

The addition of catalytic tetramethylethylenediamine (TMEDA) accelerates thiourea-mediated cyclizations by stabilizing reactive intermediates. In the synthesis of triazolo[3,4-b]thiadiazoles, TMEDA increased yields by 15–20% by facilitating the formation of potassium dithiocarbazinate intermediates.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms a purity of ≥98% using a C18 column (acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Hantzsch Synthesis | 65–70 | 95 | Simplicity, low cost |

| Carbothioamide Route | 78–87 | 98 | High regioselectivity, scalability |

| Hydrazine Cyclization | 72–75 | 97 | Mild conditions, minimal byproducts |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the tolylthio group.

Reduction: Reduction reactions could target the amide group, converting it to an amine.

Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be employed for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for drug development.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the thiazole ring can participate in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide

- N-(4-(4-bromophenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide

- N-(4-(4-methylphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide

Uniqueness

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogenated or non-halogenated analogs.

Biological Activity

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide is a synthetic compound belonging to the thiazole derivative class, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

- Formation of Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

- Introduction of Fluorophenyl Group : The 4-fluorophenyl group is introduced via nucleophilic aromatic substitution.

- Attachment of Propanamide Moiety : This is accomplished through an amide coupling reaction using reagents like EDCI or DCC.

The compound's structure can be summarized as follows:

- IUPAC Name : N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide

- Molecular Formula : C19H17FN2OS

- Molecular Weight : 344.47 g/mol

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer potential. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.91 |

| HCT-116 | 9.94 |

| HePG-2 | 12.88 |

The compound's mechanism of action involves the inhibition of key enzymes associated with cancer progression, similar to the well-known anticancer drug sorafenib. It has been shown to induce apoptosis in cancer cells, which is critical for its anticancer efficacy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that derivatives with similar thiazole structures exhibit enhanced antibacterial and antifungal activities, particularly against Gram-positive bacteria.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the thiazole ring participates in hydrogen bonding and π-π stacking interactions.

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating apoptotic pathways.

Comparative Analysis

When compared to similar compounds, such as N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide and N-(4-(4-bromophenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide, the fluorinated derivative exhibits superior metabolic stability and binding affinity due to the presence of the fluorine atom.

| Compound | IC50 (µM) | Unique Features |

|---|---|---|

| This compound | 5.91 | Enhanced stability and binding affinity |

| N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide | 8.12 | Moderate activity |

| N-(4-(4-bromophenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide | 7.45 | Similar structure but lower efficacy |

Case Studies

- Case Study on Anticancer Activity : A study demonstrated that this compound caused G2-M phase arrest in cancer cells, indicating its potential as a therapeutic agent in cancer treatment.

- Case Study on Apoptosis Induction : Research indicated that treatment with this compound resulted in a significant increase in apoptotic cells compared to untreated controls, showcasing its effectiveness in triggering programmed cell death.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide to achieve high yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step approach, including Suzuki-Miyaura coupling for aryl-thiazole formation (e.g., using 4-fluorophenylboronic acid and a brominated thiazole precursor in DMF/water with sodium carbonate as a base) . Key steps include:

- Temperature control : Reflux conditions (80–100°C) to facilitate coupling .

- Solvent selection : Polar aprotic solvents like DMF enhance reactant solubility .

- Purification : Column chromatography or HPLC (C18 columns, acetonitrile/water gradients) to isolate the product .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound and confirming its structural integrity?

- Core Techniques :

- ¹H/¹³C NMR : Assigns protons and carbons, confirming substituent positions (e.g., fluorophenyl vs. p-tolylthio groups) .

- IR Spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, thioether S-C absorption ~700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 429.1) .

- HPLC : Assesses purity (>95% by C18 reverse-phase) .

Q. What in vitro assays are typically employed to evaluate the compound’s biological activity, such as anticancer or antimicrobial effects?

- Anticancer Screening :

- MTT Assay : Measures cytotoxicity against cancer cell lines (e.g., PC3 prostate cancer cells, GI₅₀ ~15–20 µM) .

- Apoptosis Markers : Caspase-3 activation via flow cytometry .

- Antimicrobial Testing :

- Disk Diffusion : Zone-of-inhibition studies against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups in this thiazole derivative?

- SAR Framework :

- Analog Synthesis : Replace p-tolylthio with furan-2-yl or sulfonyl groups to assess electronic effects .

- Biological Testing : Compare IC₅₀ values across analogs (e.g., furan derivatives show 2-fold higher potency than p-tolylthio in KPNB1 inhibition) .

- Computational Modeling : Density Functional Theory (DFT) to correlate substituent electronegativity with target binding .

Q. What experimental strategies resolve discrepancies between in vitro potency and in vivo efficacy observed with this compound?

- Pharmacokinetic Profiling :

- Solubility Enhancement : Use of co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability .

- Metabolic Stability : Liver microsome assays to identify degradation hotspots (e.g., amide hydrolysis) .

Q. What advanced computational methods predict binding interactions between this compound and biological targets like KPNB1?

- Molecular Docking : AutoDock Vina to simulate binding to KPNB1’s nuclear localization signal (NLS) pocket .

- Molecular Dynamics (MD) Simulations : 100-ns trajectories to assess binding stability (e.g., hydrogen bonds between fluorine and Arg136) .

- Free Energy Calculations : MM-GBSA to rank binding affinities of analogs .

Q. How does the introduction of fluorine and sulfur atoms influence the compound’s electronic properties and target binding?

- Fluorine Effects :

- Electron-Withdrawing : Enhances thiazole ring electrophilicity, improving interactions with basic residues (e.g., lysine in kinases) .

- Metabolic Resistance : C-F bonds reduce oxidative degradation .

- Sulfur Effects :

- Hydrophobic Interactions : p-Tolylthio group stabilizes binding to hydrophobic pockets (e.g., in tubulin) .

- Hydrogen Bonding : Thioether sulfur acts as a weak H-bond acceptor .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data between 2D monolayer vs. 3D spheroid models?

- Hypothesis Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.